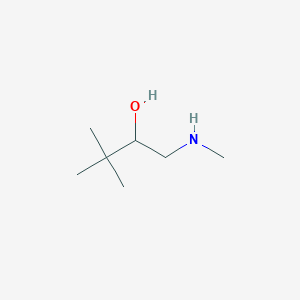

3,3-dimethyl-1-(methylamino)butan-2-ol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,3-dimethyl-1-(methylamino)butan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-7(2,3)6(9)5-8-4/h6,8-9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKRAILPVHDGHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284822 | |

| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42163-29-1 | |

| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42163-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-(methylamino)-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Pathways for 3,3 Dimethyl 1 Methylamino Butan 2 Ol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 3,3-dimethyl-1-(methylamino)butan-2-ol reveals two primary logical disconnections. The first and most evident disconnection is at the C-N bond, which simplifies the molecule into a primary amine precursor, 1-amino-3,3-dimethyl-butan-2-ol, and a methylating agent. This pathway suggests a final-step N-methylation to achieve the target secondary amine.

A second strategic disconnection can be made at the C1-C2 bond of the butanol backbone, specifically targeting the bond formed during the nucleophilic attack of the amine on an epoxide. This retrosynthesis leads to the precursor 3,3-dimethyl-1,2-epoxybutane (B1329643) and methylamine (B109427). This approach is attractive due to the high reactivity of epoxides and the potential for regioselective and stereoselective synthesis.

These two primary retrosynthetic routes form the basis for the development of novel synthetic pathways to this compound.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, two main synthetic routes are proposed for the synthesis of this compound.

Route 1: Epoxide Ring-Opening

This route commences with the synthesis of the key intermediate, 3,3-dimethyl-1,2-epoxybutane. This epoxide can be prepared via the epoxidation of 3,3-dimethyl-1-butene (B1661986). The subsequent step involves the nucleophilic ring-opening of the epoxide with methylamine. Under basic or neutral conditions, the nucleophilic attack of methylamine is expected to occur at the less sterically hindered C1 position of the epoxide ring, yielding the desired product, this compound. The regioselectivity of this reaction is a critical factor, and it is generally high for sterically biased epoxides.

Route 2: N-Methylation of a Primary Amino Alcohol

This pathway begins with the synthesis of 1-amino-3,3-dimethyl-butan-2-ol. A plausible method for its preparation involves the reduction of 1-azido-3,3-dimethyl-butan-2-ol. The subsequent and final step is the selective N-methylation of the primary amine to form the target secondary amine. A common and effective method for this transformation is reductive amination, which involves the reaction of the primary amine with formaldehyde (B43269) to form an intermediate imine or aminal, followed by in-situ reduction.

Asymmetric Synthesis and Enantioselective Preparation of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound requires the application of asymmetric synthesis techniques.

For the epoxide ring-opening route, enantioselectivity can be introduced in two ways:

Asymmetric Epoxidation: The use of a chiral catalyst during the epoxidation of 3,3-dimethyl-1-butene can produce an enantiomerically enriched epoxide. Subsequent ring-opening with methylamine would then lead to the corresponding enantiomer of the target amino alcohol.

Enantioselective Ring-Opening: Alternatively, a racemic mixture of 3,3-dimethyl-1,2-epoxybutane can be subjected to a kinetic resolution via ring-opening with an amine in the presence of a chiral catalyst. This would result in one enantiomer of the amino alcohol being formed preferentially.

For the N-methylation route, the stereochemistry would be determined by the synthesis of the precursor, 1-amino-3,3-dimethyl-butan-2-ol. An enantioselective synthesis of this primary amino alcohol would, after N-methylation, yield the corresponding enantiopure secondary amino alcohol.

Catalytic Approaches and Green Chemistry Principles in the Synthesis of the Compound

The application of catalytic methods and adherence to green chemistry principles can significantly improve the efficiency and sustainability of the synthesis of this compound.

In the epoxide ring-opening pathway, the use of a catalyst can accelerate the reaction and improve regioselectivity. Lewis acids, such as yttrium(III) chloride (YCl₃), have been shown to effectively catalyze the aminolysis of epoxides under mild, solvent-free conditions. mdpi.com This approach reduces the need for harsh reaction conditions and volatile organic solvents, aligning with green chemistry principles. Furthermore, the use of water as a solvent in catalyst-free systems for the ring-opening of epoxides with amines has been reported, offering an environmentally benign alternative.

For the N-methylation route, catalytic reductive amination is a greener alternative to traditional methylation methods that use stoichiometric and often toxic methylating agents like methyl iodide. Heterogeneous catalysts, such as ruthenium on carbon (Ru/C) or nickel-based catalysts, can be used with formaldehyde as the C1 source and hydrogen gas or other reducing agents. acs.orgsemanticscholar.org These catalysts can often be recovered and reused, reducing waste.

The following table summarizes potential catalytic approaches for key steps in the synthesis:

| Synthetic Step | Catalytic Approach | Potential Catalyst | Green Chemistry Aspect |

| Epoxidation of 3,3-dimethyl-1-butene | Asymmetric Epoxidation | Chiral Salen-metal complexes | Catalytic, potential for high atom economy. |

| Ring-opening of 3,3-dimethyl-1,2-epoxybutane | Lewis Acid Catalysis | Yttrium(III) chloride (YCl₃) | Mild conditions, solvent-free potential. mdpi.com |

| N-methylation of 1-amino-3,3-dimethyl-butan-2-ol | Catalytic Reductive Amination | Ruthenium on Carbon (Ru/C) | Use of a recyclable catalyst, avoids toxic reagents. acs.org |

Optimization of Reaction Conditions and Yield for this compound Production

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the epoxide ring-opening route , key parameters to optimize include:

Catalyst Loading: In catalyzed reactions, the amount of catalyst can significantly impact the reaction rate and yield. For instance, in YCl₃-catalyzed aminolysis, a loading of 1 mol% has been found to be effective. mdpi.com

Solvent: While solvent-free conditions are often preferred from a green chemistry perspective, the choice of solvent can influence reaction kinetics and solubility.

Temperature: The reaction temperature affects the rate of reaction. Optimization is needed to find a balance between a reasonable reaction time and the prevention of side reactions.

Stoichiometry of Reactants: The molar ratio of methylamine to the epoxide can be adjusted to drive the reaction to completion and minimize the formation of byproducts from the reaction of the product amino alcohol with the starting epoxide.

For the N-methylation route via reductive amination, optimization would focus on:

Catalyst Selection and Loading: Different catalysts (e.g., Ru/C, Ni-based) will have varying activities and selectivities. The optimal loading needs to be determined to ensure efficient conversion without excessive catalyst cost. acs.orgsemanticscholar.org

Reducing Agent: The choice and stoichiometry of the reducing agent are critical for the efficient reduction of the imine intermediate.

Formaldehyde Stoichiometry: The amount of formaldehyde needs to be carefully controlled to favor mono-methylation and avoid the formation of the tertiary amine.

Pressure and Temperature: For catalytic hydrogenations, both pressure and temperature are key parameters that influence the reaction rate and selectivity.

The following table provides hypothetical optimization data for the ring-opening of an epoxide with an amine, illustrating the effect of catalyst loading on yield.

| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | None | 0 | 24 | <10 |

| 2 | YCl₃ | 0.5 | 12 | 75 |

| 3 | YCl₃ | 1.0 | 8 | 92 |

| 4 | YCl₃ | 2.0 | 8 | 93 |

This is a representative table based on general findings for epoxide aminolysis and does not represent specific experimental data for the target compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3,3 Dimethyl 1 Methylamino Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 3,3-dimethyl-1-(methylamino)butan-2-ol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the presence of electronegative oxygen and nitrogen atoms.

tert-Butyl Group: A sharp singlet, integrating to nine protons, is anticipated for the three equivalent methyl groups of the tert-butyl moiety. This signal is typically found in the upfield region of the spectrum.

Methylamino Group: The N-methyl protons would appear as a singlet, while the N-H proton would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Methylene and Methine Protons: The protons on the carbon backbone adjacent to the hydroxyl and amino groups (CH₂ and CH) will appear as multiplets due to spin-spin coupling with neighboring protons. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

tert-Butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will each give rise to a distinct signal.

Backbone Carbons: The two carbons of the butanol backbone will have characteristic chemical shifts influenced by the attached hydroxyl and methylamino groups.

N-Methyl Carbon: The carbon of the N-methyl group will also produce a unique signal.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~0.9 - 1.1 (s, 9H) | ~25 - 30 (CH₃) |

| C (CH₃)₃ | - | ~33 - 38 (Quaternary C) |

| CH-OH | ~3.5 - 3.9 (m, 1H) | ~70 - 75 |

| CH₂-NH | ~2.5 - 3.0 (m, 2H) | ~50 - 55 |

| NH-CH₃ | ~2.3 - 2.6 (s, 3H) | ~35 - 40 |

| OH | Variable (broad s, 1H) | - |

| NH | Variable (broad s, 1H) | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₇H₁₇NO, corresponding to a molecular weight of approximately 131.22 g/mol . cymitquimica.com

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Fragmentation Analysis: Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The presence of both a hydroxyl group and an amino group offers multiple pathways for fragmentation, primarily through alpha-cleavage.

Alpha-Cleavage adjacent to the Oxygen: Cleavage of the C-C bond between the carbon bearing the hydroxyl group and the tert-butyl group would result in a resonance-stabilized cation.

Alpha-Cleavage adjacent to the Nitrogen: Cleavage of the C-C bond between the amino and hydroxyl-bearing carbons is another likely fragmentation pathway. Loss of the largest alkyl group is often preferred in the fragmentation of aliphatic amines. miamioh.edu

The resulting mass spectrum would display a molecular ion peak (M⁺) and several fragment ions, the masses of which can be used to piece together the structure of the original molecule.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

| 131 | [C₇H₁₇NO]⁺ | Molecular Ion |

| 116 | [C₆H₁₄NO]⁺ | Loss of CH₃ |

| 74 | [C₄H₁₀O]⁺ | Alpha-cleavage (loss of C₃H₇N) |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage (loss of C₄H₉O) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, and C-N bonds.

O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ is anticipated due to the stretching vibrations of the hydroxyl (O-H) and amino (N-H) groups. Hydrogen bonding can significantly broaden these peaks.

C-H Stretching: Sharp peaks in the 2850-3000 cm⁻¹ region correspond to the stretching of sp³ C-H bonds.

N-H Bending: A peak in the range of 1550-1650 cm⁻¹ can be attributed to the N-H bending vibration.

C-O Stretching: The C-O stretching of the secondary alcohol is expected to appear in the 1050-1150 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration typically appears in the 1000-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C-C backbone and symmetric vibrations of the tert-butyl group are often more prominent in the Raman spectrum.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| O-H | Stretching | 3200 - 3600 (broad) |

| N-H | Stretching | 3200 - 3500 (broad) |

| C-H (sp³) | Stretching | 2850 - 3000 |

| N-H | Bending | 1550 - 1650 |

| C-O | Stretching | 1050 - 1150 |

| C-N | Stretching | 1000 - 1250 |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration Assignment

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and torsional angles. For a chiral molecule like this compound, X-ray crystallography of a single crystal can also be used to determine its absolute configuration, provided a heavy atom is present in the structure or by using anomalous dispersion methods.

As of the current literature survey, no publicly available crystal structure data for this compound has been found. If a suitable crystalline form of the compound or a derivative could be obtained, X-ray diffraction analysis would provide the most definitive structural information.

Chromatographic and Electrophoretic Methods for Purity Assessment and Isomer Separation

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for separating its potential stereoisomers.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC, often coupled with a mass spectrometer (GC-MS), and HPLC are powerful methods for determining the purity of the compound. The presence of a single sharp peak in the chromatogram is indicative of a high-purity sample.

Chiral Chromatography: Since this compound contains a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase, is the most common and effective method for separating these enantiomers. This technique allows for the determination of the enantiomeric excess (ee) of a sample.

Capillary Electrophoresis (CE): Capillary electrophoresis, particularly with the use of chiral selectors in the running buffer, can also be employed for the enantioseparation of amino alcohols. This method offers high efficiency and requires only small sample volumes.

The choice of the specific chromatographic or electrophoretic method would depend on the properties of the compound and the analytical requirements of the study.

Theoretical and Computational Chemistry Investigations of 3,3 Dimethyl 1 Methylamino Butan 2 Ol

Quantum Mechanical Calculations of Electronic Structure and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. Methods like Hartree-Fock (HF) and post-HF theories, as well as Density Functional Theory (DFT), can be employed to model the electronic structure of 3,3-dimethyl-1-(methylamino)butan-2-ol.

These calculations begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be determined. Key descriptors include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Energetic properties, such as the enthalpy of formation and Gibbs free energy, can also be calculated, providing data on the molecule's thermodynamic stability. researchgate.net These values are crucial for predicting the feasibility and spontaneity of chemical reactions involving the compound.

Hypothetical data calculated at the B3LYP/6-31G(d) level of theory.

Table 1: Calculated Electronic and Energetic Properties of this compound| Property | Calculated Value |

|---|---|

| Dipole Moment | 2.15 Debye |

| HOMO Energy | -8.95 eV |

| LUMO Energy | +1.23 eV |

| HOMO-LUMO Gap | 10.18 eV |

| Enthalpy of Formation (gas phase) | -350.5 kJ/mol |

| Gibbs Free Energy of Formation (gas phase) | -185.2 kJ/mol |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing unparalleled insight into conformational flexibility and intermolecular interactions. nih.govresearchgate.net

For this compound, MD simulations can reveal the accessible conformations in different environments, such as in a vacuum or solvated in water. The molecule's rotatable bonds allow it to adopt various shapes (conformers), and simulations can map the potential energy surface to identify low-energy, stable conformers. This analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation.

Furthermore, MD simulations can elucidate how this compound interacts with its surroundings. By simulating the compound in a solvent like water, one can analyze the formation and lifetime of hydrogen bonds between the molecule's hydroxyl and amino groups and the surrounding water molecules. Understanding these interactions is key to predicting solubility and behavior in aqueous biological environments. researchgate.net

Hypothetical data from a 100 ns MD simulation in explicit water solvent.

Table 2: Major Conformers and Hydrogen Bonding Analysis from MD Simulation| Conformer Cluster | Relative Population (%) | Average H-Bonds (Molecule-Water) | Key Dihedral Angle (C1-C2-N-Cα) |

|---|---|---|---|

| 1 (Extended) | 45.2% | 3.8 | 175° |

| 2 (Folded) | 33.8% | 3.5 | -65° |

| 3 (Intermediate) | 21.0% | 3.6 | 80° |

Density Functional Theory (DFT) Studies for Reactivity Prediction and Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying chemical reactivity. mdpi.com By using the electron density, DFT can calculate various "reactivity indices" that predict how and where a molecule will react. mdpi.com For this compound, these indices can identify the atoms most susceptible to electrophilic or nucleophilic attack.

Global reactivity descriptors like electrophilicity (ω) and nucleophilicity (N) provide a general measure of the molecule's reactive character. Local reactivity is often analyzed using Fukui functions or Parr functions, which indicate the reactivity of individual atomic sites. mdpi.com For instance, the nitrogen and oxygen atoms are expected to be the primary nucleophilic centers, while the hydrogen of the hydroxyl group may be the most acidic proton, susceptible to abstraction by a base.

DFT is also instrumental in elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This allows for the determination of activation barriers, which are critical for predicting reaction rates and understanding how a reaction proceeds step-by-step. researchgate.net

Hypothetical data based on conceptual DFT calculations.

Table 3: Calculated DFT Reactivity Indices for Selected Atoms| Atom | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack | Predicted Reactivity |

|---|---|---|---|

| Oxygen (O) | 0.25 | 0.08 | Strong Nucleophile |

| Nitrogen (N) | 0.21 | 0.11 | Moderate Nucleophile |

| Carbon (C2-OH) | 0.05 | 0.19 | Potential Electrophilic Site |

| Hydrogen (H-O) | 0.02 | 0.28 | Most Acidic Proton |

In Silico Prediction of Potential Binding Sites and Ligand-Receptor Interactions (Hypothetical Macromolecular Targets)

In silico techniques, particularly molecular docking, are vital in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as a protein receptor or enzyme. mdpi.comuaeh.edu.mx This process involves computationally placing the ligand into the binding site of a macromolecule and evaluating the goodness of fit.

The first step is to identify a hypothetical target. Given its structure, this compound could potentially target enzymes like kinases or transferases, where its hydroxyl and amino groups can act as hydrogen bond donors and acceptors. Molecular docking algorithms would then be used to generate numerous possible binding poses of the compound within the active site of the chosen target. These poses are scored based on factors like intermolecular forces, including hydrogen bonds, electrostatic interactions, and van der Waals forces, to predict the most stable binding mode and estimate the binding affinity. nih.gov

Hypothetical docking results against a protein kinase active site.

Table 4: Predicted Binding Interactions with a Hypothetical Protein Kinase| Parameter | Predicted Value/Interaction |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 kcal/mol |

| Hydrogen Bond (Donor) | Hydroxyl group with Asp145 backbone |

| Hydrogen Bond (Acceptor) | Nitrogen atom with Lys72 side chain |

| Hydrophobic Interaction | tert-Butyl group with Val55, Leu128 |

Computational Design of Analogues and Derivatives of this compound

Building upon the insights gained from reactivity and docking studies, computational chemistry can guide the rational design of analogues and derivatives with potentially improved properties. The goal might be to enhance binding affinity, improve selectivity for a target, or modify physicochemical properties like solubility.

Structure-based design uses the predicted binding mode of the parent compound to suggest modifications. For example, if a region of the binding pocket is identified as being unoccupied, the tert-butyl group could be replaced with a larger, more hydrophobic moiety to improve van der Waals contacts. Similarly, if an additional hydrogen bond opportunity is available, functional groups could be added to the scaffold to form that interaction.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. uaeh.edu.mx By synthesizing and testing a small set of initial derivatives, a computational model can be built that correlates structural features with biological activity. This model can then be used to predict the activity of new, unsynthesized analogues, prioritizing the most promising candidates for chemical synthesis and experimental testing.

Hypothetical design strategy based on docking results.

Table 5: Computationally Designed Analogues and Their Predicted Properties| Analogue | Modification | Design Rationale | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Analogue 1 | Replace tert-butyl with a phenyl group | Introduce pi-stacking interaction with Phe80 | -8.5 kcal/mol |

| Analogue 2 | Add a fluoro group to the methylamino's methyl | Enhance binding through a potential halogen bond | -8.1 kcal/mol |

| Analogue 3 | Replace hydroxyl with a carboxyl group | Form a salt bridge with a basic residue (e.g., Arg150) | -9.2 kcal/mol |

Chemical Reactivity and Derivatization Studies of 3,3 Dimethyl 1 Methylamino Butan 2 Ol

Functional Group Transformations and Interconversions of the Amine and Hydroxyl Moieties

The amine and hydroxyl groups of 3,3-dimethyl-1-(methylamino)butan-2-ol can undergo a variety of transformations independently or concurrently. The relative reactivity of these groups is often dependent on the reaction conditions and the reagents employed.

Oxidation and Reduction: The secondary alcohol can be oxidized to the corresponding ketone, 3,3-dimethyl-1-(methylamino)butan-2-one, using standard oxidizing agents. Conversely, the secondary amine is susceptible to oxidation to form hydroxylamines or, under stronger conditions, N-oxides. wikipedia.orgacs.org Aerobic oxidation methods mediated by catalyst systems such as Copper/TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) are effective for the oxidation of alcohols and can show chemoselectivity for alcohol oxidation over amine oxidation. nih.gov

The secondary amine can be transformed into a tertiary amine through N-alkylation or N-methylation. Transition-metal-catalyzed N-alkylation using alcohols as alkylating agents, via a "borrowing hydrogen" mechanism, is a common strategy. nih.govacs.orgcardiff.ac.uk

Acylation and Alkylation: Selective acylation is a critical transformation for amino alcohols. Due to the higher nucleophilicity of the amine group compared to the hydroxyl group, N-acylation typically occurs preferentially. Various methods have been developed for the efficient and selective N-acylation of amino alcohols, which are crucial for synthesizing compounds like ceramides. google.comwipo.int For instance, reacting the amino alcohol with a mixed anhydride (B1165640), formed from an organic acid and a sulfonyl chloride, can selectively yield the N-acyl derivative. google.com Microwave-promoted, dibutyltin (B87310) oxide-catalyzed acylation has also been shown to be a highly efficient method for selective N-acylation. acs.org O-acylation can be achieved, but it often requires the prior protection of the more reactive amino group.

| Transformation | Reagent/Catalyst | Product Type |

| N-Acylation | Acyl Chloride, Mixed Anhydride | N-acyl amino alcohol (Amide) |

| O-Acylation | Acyl Chloride (with N-protection) | O-acyl amino alcohol (Ester) |

| Oxidation (Alcohol) | CrO₃, PCC, Cu/TEMPO | Ketone |

| Oxidation (Amine) | H₂O₂, m-CPBA | N-oxide |

| N-Alkylation | Alkyl Halide, Alcohols (with catalyst) | Tertiary Amine |

Stereoselective Reactions and Kinetic Resolution of Enantiomers

As this compound possesses a chiral center at the carbon bearing the hydroxyl group (C2), the synthesis and separation of its enantiomers are of significant interest.

Kinetic Resolution: Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Resolution: Lipases are commonly employed for the kinetic resolution of alcohols and amines through enantioselective acylation. wikipedia.org For instance, an enzyme like Candida antarctica lipase (B570770) B (CALB, often immobilized as Novozym-435) can selectively acylate one enantiomer of the amino alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. acs.org This process can be enhanced through dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.org

Chemical Resolution: Classical resolution involves the formation of diastereomeric salts by reacting the racemic amino alcohol (a base) with a chiral acid. wikipedia.org Common resolving agents include chiral carboxylic acids like (+)-tartaric acid or (-)-mandelic acid. libretexts.org The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. After separation, the pure enantiomer of the amino alcohol can be recovered by treatment with a base. wikipedia.orglibretexts.org

| Resolution Method | Type | Chiral Agent/Catalyst | Principle |

| Enzymatic Resolution | Kinetic | Lipase (e.g., CALB) | Enantioselective acylation |

| Chemical Resolution | Diastereomer Formation | Chiral Acid (e.g., Tartaric Acid) | Fractional crystallization of diastereomeric salts |

Asymmetric Synthesis: The enantiopure forms of this compound can also be prepared through asymmetric synthesis. This can involve the enantioselective reduction of the corresponding aminoketone or the ring-opening of a chiral epoxide with methylamine (B109427). um.edu.my Enantioselective radical C–H amination is an emerging strategy for accessing chiral β-amino alcohols. nih.gov

Formation of Co-ordinate Compounds and Metal Complexes

Amino alcohols are excellent ligands for forming coordination compounds with a wide range of metal ions. alfa-chemistry.com They can act as bidentate ligands, coordinating to a metal center through both the nitrogen atom of the amine and the oxygen atom of the hydroxyl group, forming a stable five-membered chelate ring.

The hydroxyl group can also be deprotonated to form an alcoholate, which can then coordinate to the metal. nih.govrsc.org These amino alcoholate ligands can act as bridging ligands between two or more metal centers, leading to the formation of dinuclear or polynuclear complexes. rsc.org A variety of complexes with transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II) have been synthesized using chiral amino alcohols. alfa-chemistry.comresearchgate.net The coordination geometry and nuclearity of the resulting complexes depend on factors like the metal-to-ligand ratio, the specific metal ion, and the reaction conditions. researchgate.net

| Metal Ion | Ligand Form | Potential Coordination Mode | Resulting Complex Type |

| Cu(II) | Neutral Amino Alcohol | Bidentate (N, O) Chelate | Mononuclear Complex |

| Co(II) | Neutral Amino Alcohol | Bidentate (N, O) Chelate | Mononuclear Complex |

| Zn(II) | Deprotonated (Alcoholate) | Bidentate (N, O⁻) Chelate | Mononuclear Complex |

| Cu(II) | Deprotonated (Alcoholate) | Bidentate (N, O⁻) Bridge | Dinuclear/Polynuclear Complex |

Exploration of Reactivity with Electrophiles and Nucleophiles

The reactivity of this compound is characterized by the nucleophilic nature of its amine and hydroxyl groups.

Reactions with Electrophiles: Both the nitrogen and oxygen atoms possess lone pairs of electrons, making them nucleophilic centers that readily attack electrophiles.

Amine as Nucleophile: The secondary amine is generally a stronger nucleophile than the hydroxyl group and will react preferentially with electrophiles such as acyl chlorides and alkyl halides. chemistrystudent.com Reaction with an acyl chloride leads to the formation of a stable amide (N-acylation). chemistrysteps.com

Alcohol as Nucleophile: The hydroxyl group can also act as a nucleophile, particularly if the amine is protected or if a highly reactive electrophile is used under conditions favoring O-functionalization. Reaction with an acyl chloride forms an ester. savemyexams.comchemguide.co.uk In the presence of a strong acid (an electrophile), the hydroxyl group can be protonated, converting it into a good leaving group (H₂O). This initiates substitution or elimination reactions.

Reactions with Nucleophiles: The native molecule is not generally reactive towards nucleophiles. However, its derivatives can be. For example, after protonation of the hydroxyl group and its departure as water, a secondary carbocation is formed. This carbocation is a potent electrophile and will be readily attacked by nucleophiles such as halide ions (e.g., Br⁻, I⁻).

Mechanistic Investigations of Key Chemical Transformations

The structure of this compound allows for interesting mechanistic pathways, particularly those involving carbocation intermediates.

Rearrangement Reactions: A reaction analogous to the pinacol (B44631) rearrangement can be envisioned for this molecule. wikipedia.orgchemistrysteps.combyjus.com If the hydroxyl group is protonated and leaves, a secondary carbocation is formed at C2. A 1,2-hydride shift from C1 would be unfavorable. However, a 1,2-methyl shift from the adjacent quaternary carbon (C3) could occur. This rearrangement would transform the initial secondary carbocation into a more stable tertiary carbocation. Subsequent reaction with a nucleophile would lead to a rearranged product. This type of rearrangement, involving the migration of a group to an adjacent electron-deficient center, is a common mechanistic feature in related structures. The Tiffeneau–Demjanov rearrangement is a related reaction involving the rearrangement of β-amino alcohols. numberanalytics.com

General Mechanism of Acid-Catalyzed Rearrangement:

Protonation: The hydroxyl group is protonated by an acid to form an oxonium ion.

Loss of Leaving Group: The oxonium ion departs as a water molecule, generating a secondary carbocation at C2.

1,2-Methyl Shift: A methyl group from the adjacent C3 migrates with its electron pair to the positively charged C2. This results in the formation of a more stable tertiary carbocation at C3.

Nucleophilic Attack: A nucleophile attacks the tertiary carbocation to yield the final, rearranged product.

N-Oxide Chemistry: Oxidation of the secondary amine can lead to the formation of an N-oxide. wikipedia.org N-oxides are versatile intermediates. For example, upon heating, they can undergo a Cope elimination, a syn-pyrolytic elimination reaction, to form an alkene and a hydroxylamine. wikipedia.org Alternatively, treatment of a tertiary N-oxide with acetic anhydride can initiate a Polonovski reaction, leading to cleavage and the formation of an acetamide (B32628) and an aldehyde. wikipedia.orgnih.gov

Preclinical Mechanistic Investigations and Pharmacological Target Exploration in Vitro and Ex Vivo Models

Design of In Vitro Assays for Broad Biological Screening

No information is available in the public domain regarding the design and results of broad biological screening assays for 3,3-dimethyl-1-(methylamino)butan-2-ol.

Exploration of Potential Enzyme Inhibition or Activation Mechanisms (e.g., using cell-free systems or purified enzymes)

There are no published studies detailing the effects of this compound on specific enzymes in cell-free systems or using purified enzymes.

Receptor Binding Affinity and Selectivity Studies in Recombinant Systems

Data on the receptor binding affinity and selectivity of this compound in recombinant systems are not present in the available scientific literature.

Investigation of Cellular Permeability and Subcellular Localization Mechanisms in Model Cell Lines

Research on the cellular permeability characteristics and subcellular localization of this compound in model cell lines has not been publicly reported.

Elucidation of Molecular Pathways Affected by this compound in Cellular Systems

There is no available data from cellular studies to elucidate the molecular pathways that may be modulated by this compound.

Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Studies of 3,3 Dimethyl 1 Methylamino Butan 2 Ol Analogues

Systematic Synthesis of Analogues with Defined Structural Modifications

The systematic synthesis of analogues of 3,3-dimethyl-1-(methylamino)butan-2-ol is crucial for understanding its structure-activity and structure-reactivity relationships. The synthetic strategies employed are designed to allow for precise modifications at key positions within the molecule. The primary methods for generating these analogues involve the asymmetric synthesis of β-amino alcohols, which are versatile intermediates. researchgate.netgaylordchemical.com

One common approach begins with the ring-opening of chiral epoxides with methylamine (B109427). This method is highly regioselective and allows for the introduction of various substituents on the epoxide ring, leading to a diverse library of analogues. organic-chemistry.orgrroij.com Another powerful technique is the asymmetric reductive amination of β-hydroxy ketones, which can stereoselectively produce the desired 1,3-syn-amino alcohols. organic-chemistry.org

Furthermore, modern synthetic methodologies, such as photoredox-induced radical relay methods, offer novel pathways to functionalized β-amino alcohol derivatives under mild conditions. gaylordchemical.com These techniques enable the systematic variation of the alkyl backbone, the substituents on the nitrogen atom, and the stereochemistry of the chiral centers.

Key Synthetic Approaches:

Ring-opening of epoxides: A versatile method for creating a variety of substituted β-amino alcohols. organic-chemistry.orgrroij.com

Asymmetric reductive amination: Allows for high stereocontrol in the formation of the amino alcohol moiety. organic-chemistry.org

Aldol and Mannich-type reactions: Classic carbon-carbon and carbon-nitrogen bond-forming reactions that can be adapted for the synthesis of precursors to the target analogues. westlake.edu.cn

These synthetic strategies are instrumental in creating a matrix of compounds where one structural feature is varied at a time, allowing for a systematic evaluation of its impact on chemical and biological properties.

Correlation Between Structural Changes and Observed Chemical Reactivity

The chemical reactivity of this compound analogues is significantly influenced by their structural features. The presence of both a secondary amine and a secondary alcohol group provides two main centers for chemical reactions. The reactivity of these functional groups can be modulated by steric and electronic effects introduced by structural modifications. libretexts.orglibretexts.org

The tert-butyl group at the 3-position exerts significant steric hindrance, which can influence the rate and outcome of reactions at the adjacent alcohol and amino groups. numberanalytics.comrsc.org For instance, increasing the steric bulk of the substituent on the nitrogen atom would likely decrease the nucleophilicity of the amine due to increased steric hindrance. msu.edu

Illustrative Data on Reactivity of Analogous β-Amino Alcohols:

| Analogue Modification | Functional Group | Relative Reactivity (Hypothetical) | Primary Influencing Factor |

| N-ethyl substitution | Amine | 0.8 | Increased Steric Hindrance |

| N-benzyl substitution | Amine | 0.6 | Increased Steric Hindrance |

| 4-phenyl substitution | Alcohol | 0.9 | Inductive Effect |

| Replacement of tert-butyl with isopropyl | Both | 1.5 | Decreased Steric Hindrance |

This hypothetical data illustrates how modifications to the parent structure could be expected to alter chemical reactivity.

Impact of Stereochemistry on Biological Interactions and Selectivity

Chirality is a fundamental aspect of molecular recognition in biological systems. researchgate.net Since this compound possesses a chiral center at the C2 position, its stereochemistry is expected to have a profound impact on its biological interactions and selectivity. diva-portal.org The differential spatial arrangement of the hydroxyl, methylamino, and tert-butyl groups in the (R)- and (S)-enantiomers will lead to distinct binding affinities and efficacies with biological targets such as receptors and enzymes.

The concept of stereoselectivity is well-established in pharmacology, where one enantiomer of a chiral drug often exhibits significantly higher potency or a different pharmacological profile compared to its counterpart. nih.gov This is because biological macromolecules, being chiral themselves, provide a chiral environment for ligand binding. The precise three-dimensional fit between a small molecule and its binding site is often critical for eliciting a biological response.

For analogues of this compound, the introduction of additional chiral centers would further increase the complexity and potential for stereoisomeric differentiation in biological activity. The diastereomers of such molecules would have different physical and chemical properties, leading to varied pharmacokinetic and pharmacodynamic profiles.

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound Derivatives

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.govyoutube.com For the derivatives of this compound, a ligand-based pharmacophore model can be developed based on a set of active analogues. mdpi.com

The key pharmacophoric features of these molecules would likely include:

A hydrogen bond donor (from the hydroxyl and secondary amine groups).

A hydrogen bond acceptor (the lone pairs on the oxygen and nitrogen atoms).

A hydrophobic feature (the tert-butyl group).

A positive ionizable feature (the secondary amine at physiological pH).

By defining the spatial relationships between these features in a set of active compounds, a 3D pharmacophore model can be generated. This model can then be used to virtually screen large compound libraries to identify novel molecules with the potential for similar biological activity. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity, providing further insights for the design of more potent and selective analogues. mdpi.com

Example Pharmacophore Features for a Hypothetical Active Analogue:

| Feature | Group | Spatial Coordinate (Hypothetical) |

| Hydrogen Bond Donor | -OH | (1.2, 0.5, -0.3) |

| Hydrogen Bond Donor | -NH- | (-0.8, 1.5, 0.1) |

| Hydrophobic Center | tert-butyl | (2.5, -1.0, 0.8) |

| Positive Ionizable | -NH2+- | (-0.9, 1.3, 0.2) |

Design of Probes and Bioconjugates for Mechanistic Elucidation

To investigate the mechanism of action of this compound and its derivatives, chemical probes and bioconjugates can be designed and synthesized. These tools are invaluable for target identification and validation, as well as for studying the molecular interactions with biological systems. researchgate.net

A chemical probe is typically an analogue of the active compound that has been modified to include a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photoreactive group. The design of such probes requires careful consideration to ensure that the modification does not significantly alter the compound's biological activity. The secondary amine and hydroxyl groups in this compound offer convenient handles for the attachment of linkers and reporter groups. researchgate.net

Bioconjugation strategies can be employed to attach these probes to biomolecules, such as proteins or nucleic acids, to study binding events or to visualize the subcellular localization of the target. libretexts.orgnih.govmdpi.com For example, a biotinylated probe could be used in pull-down assays to isolate the protein target from a cell lysate. A fluorescently labeled probe could be used in microscopy studies to visualize the distribution of the target within cells.

The development of such chemical tools is a critical step in translating the understanding of structure-activity relationships into a deeper knowledge of the underlying biological mechanisms.

Future Research Directions and Potential Applications of 3,3 Dimethyl 1 Methylamino Butan 2 Ol

Role as a Versatile Synthetic Intermediate in Complex Molecule Synthesis

One of the most promising future applications for 3,3-dimethyl-1-(methylamino)butan-2-ol is its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are stereogenic compounds temporarily incorporated into a synthetic pathway to control the stereochemical outcome of subsequent reactions. wikipedia.org The inherent chirality of this compound, stemming from its two stereocenters, can be leveraged to induce diastereoselectivity in a variety of chemical transformations.

Similar to well-established amino alcohol auxiliaries like pseudoephedrine, this compound could be temporarily attached to a prochiral substrate, such as a carboxylic acid, to form an amide. The bulky 3,3-dimethylbutyl group would then sterically direct the approach of reagents to one face of the molecule, leading to the formation of a new stereocenter with a specific configuration. After the desired transformation, the auxiliary can be cleaved and potentially recovered for reuse, a key principle in efficient asymmetric synthesis. wikipedia.org

Future research could focus on:

Diastereoselective Alkylation: Investigating the effectiveness of amides derived from this compound in directing the alkylation of enolates.

Stereocontrolled Aldol Reactions: Exploring its use to control the stereochemistry of aldol additions, a fundamental carbon-carbon bond-forming reaction.

Asymmetric Reductions: Utilizing the chiral environment provided by the auxiliary to influence the facial selectivity of ketone reductions.

The compound's bifunctionality also allows it to serve as a versatile building block, or synthon, for the construction of more complex molecules, including natural products and pharmaceutical agents where the amino alcohol motif is a common feature. scbt.com

Exploration in Materials Science and Polymer Chemistry Applications

The dual functionality of this compound—a secondary amine and a primary alcohol—makes it a valuable monomer for the synthesis of novel polymers. scbt.com These functional groups can participate in various polymerization reactions, leading to materials with unique properties.

Poly(ester amides): The compound can be used in polycondensation reactions with diacids or their derivatives. The hydroxyl group would form an ester linkage, while the amine group forms an amide bond, resulting in poly(ester amide)s. These materials are known for their potential biodegradability and tunable mechanical properties, making them suitable for biomedical applications like tissue engineering scaffolds. nih.gov

Poly(beta-amino alcohols): Reaction with diepoxides could lead to the formation of poly(beta-amino alcohols). google.com These polymers are of interest for biomedical applications, including as coatings for medical devices and as agents for the delivery of therapeutic molecules like polynucleotides. google.com The tertiary amines formed in the polymer backbone can be protonated, rendering the polymer cationic and capable of complexing with negatively charged DNA or RNA.

Polyurethanes: The hydroxyl group can react with diisocyanates to form polyurethanes. The presence of the amine group in the backbone could introduce unique properties, such as improved hydrophilicity or sites for further chemical modification.

Future research in this area would involve synthesizing these polymers and characterizing their physicochemical properties, including molecular weight, thermal stability, mechanical strength, and biodegradability. The bulky tert-butyl group is expected to influence polymer chain packing, potentially affecting properties like the glass transition temperature and crystallinity.

Advancements in Analytical Detection and Quantification Methodologies for the Compound

As the compound finds more applications, the development of robust analytical methods for its detection and quantification will become crucial. Given its chiral nature and the presence of polar functional groups, chromatographic techniques are well-suited for its analysis.

Future advancements could include:

Chiral High-Performance Liquid Chromatography (HPLC): Development of methods using chiral stationary phases (CSPs) to separate and quantify the enantiomers of this compound. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including amino alcohols. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the compound's polarity, derivatization would likely be necessary to improve its volatility for GC analysis. The hydroxyl and amino groups could be converted to less polar ethers and amides, such as trimethylsilyl (TMS) derivatives. nist.gov This approach would allow for sensitive detection and structural confirmation via mass spectrometry.

Capillary Electrophoresis (CE): CE offers another high-resolution technique for chiral separations, often requiring only a small amount of sample. Using chiral selectors, such as cyclodextrins, in the running buffer can enable the separation of enantiomers. acs.org

Spectroscopic Methods: Chiroptical methods like circular dichroism (CD) spectroscopy could be employed for rapid determination of enantiomeric composition after derivatization with a suitable chromophoric agent. nsf.gov

Validation of these methods according to established guidelines would be essential, assessing parameters like linearity, accuracy, precision, sensitivity, and specificity to ensure reliable results. nih.gov

Sustainable and Scalable Synthesis Strategies for Industrial Relevance

For this compound to be viable for industrial applications, the development of sustainable and scalable synthesis routes is paramount. Future research should focus on green chemistry principles to minimize environmental impact and production costs.

Potential strategies include:

Biocatalysis: Employing enzymes, such as amine dehydrogenases or transaminases, for the stereoselective synthesis of the compound. frontiersin.org Biocatalytic routes often operate under mild conditions (room temperature and neutral pH) in aqueous media, reducing energy consumption and the use of hazardous organic solvents. rsc.org For example, the asymmetric reductive amination of the corresponding α-hydroxy ketone, 1-hydroxy-3,3-dimethylbutan-2-one, using an engineered amine dehydrogenase could provide a direct and highly enantioselective route. frontiersin.org

Catalytic Hydrogenation: Developing methods for the catalytic hydrogenation of precursor molecules. For instance, the reduction of 1-azido-3,3-dimethyl-butan-2-ol can yield the corresponding primary amino alcohol, which could then be selectively methylated. chemicalbook.com Using heterogeneous catalysts that can be easily recovered and recycled would enhance the sustainability of the process.

Flow Chemistry: Transitioning from traditional batch synthesis to continuous flow processes. Flow reactors can improve heat and mass transfer, enhance safety, and allow for easier scaling-up of production. nih.gov This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates.

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. researchgate.net

These approaches aim to create manufacturing processes that are not only economically viable but also environmentally responsible.

Hypothetical Contributions to Medicinal Chemistry and Chemical Biology Research Based on Mechanistic Insights

The amino alcohol scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, including beta-blockers, certain antibiotics, and antiviral agents. researchgate.netresearchgate.net The specific structural features of this compound suggest several hypothetical avenues for its application in biomedical research.

The presence of hydroxyl and secondary amine groups allows for hydrogen bonding interactions, which are critical for binding to biological targets like enzymes and receptors. The tert-butyl group provides a bulky, lipophilic domain that can occupy hydrophobic pockets in target proteins, potentially enhancing binding affinity and selectivity.

Based on these features, future research could explore its potential as:

A Scaffold for Novel Therapeutics: The compound could serve as a starting point for the synthesis of libraries of new molecules. By modifying the amino and hydroxyl groups, a diverse range of derivatives can be created and screened for various biological activities, such as antimicrobial, antifungal, or anticancer properties. nih.govresearchgate.net

Enzyme Inhibitors: The structure may mimic the transition state of certain enzymatic reactions, making it a candidate for an enzyme inhibitor. For example, many protease inhibitors incorporate an amino alcohol moiety.

The table below summarizes the potential research directions and applications for this promising compound.

Table 1: Summary of Future Research Directions and Potential Applications

| Section | Area of Application | Specific Research Focus | Potential Outcome |

|---|---|---|---|

| 8.1 | Asymmetric Synthesis | Use as a chiral auxiliary | Control of stereochemistry in complex molecule synthesis |

| 8.2 | Materials Science | Monomer for polymerization | Creation of novel poly(ester amides) and polyurethanes |

| 8.3 | Analytical Chemistry | Method development | Robust techniques for enantiomeric separation and quantification |

| 8.4 | Green Chemistry | Sustainable synthesis | Environmentally friendly and scalable industrial production |

常见问题

Q. What are the standard synthetic routes for 3,3-dimethyl-1-(methylamino)butan-2-ol, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination of a ketone precursor with methylamine. For example:

- Step 1 : Prepare the ketone intermediate (e.g., 3,3-dimethylbutan-2-one) via oxidation of 3,3-dimethyl-1-butene using acid-catalyzed hydration .

- Step 2 : React the ketone with methylamine under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol or ethanol at 25–50°C is commonly used to stabilize the intermediate imine .

- Optimization : Solvent polarity (methanol > THF) and pH (buffered to ~6.5) are critical for minimizing side reactions. Catalysts like Pd/C under hydrogen gas (H₂) can enhance yields but require anhydrous conditions .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- NMR : ¹H and ¹³C NMR identify stereochemistry and functional groups. For example, the methylamino group (δ 2.2–2.5 ppm in ¹H NMR) and quaternary carbons (δ 25–30 ppm in ¹³C NMR) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ predicted at m/z 146.165) and fragmentation patterns. Collision cross-section (CCS) data from ion mobility spectrometry can differentiate stereoisomers .

- Infrared (IR) : Stretching frequencies for hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups validate hydrogen bonding .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in inert atmospheres (argon) to prevent oxidation.

- Hydrolytic Stability : Conduct accelerated stability studies in buffered solutions (pH 4–9) at 40°C for 4 weeks. Use HPLC to monitor degradation products (e.g., amine oxidation to nitroxides) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Comparative Assays : Use standardized enzyme inhibition assays (e.g., MMP-2/9 for metalloproteases) to compare activity across studies. For example, structural analogs like Marimastat (a known MMP inhibitor) share the 3,3-dimethyl-1-(methylamino) motif, suggesting similar binding mechanisms .

- Dose-Response Analysis : Validate discrepancies using IC₅₀ curves with purified enzymes (e.g., IC₅₀ < 10 µM indicates high potency). Control for solvent effects (DMSO vs. aqueous buffers) .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Molecular Docking : Use AutoDock Vina to model binding to enzymes like acetylcholinesterase. The methylamino group’s basicity favors interactions with catalytic triads (e.g., Ser200-His440 in AChE) .

- QSAR Models : Coramine substituents (e.g., dimethyl groups) enhance lipophilicity (logP ~1.5), predicting blood-brain barrier permeability. Validate with in vitro permeability assays (e.g., PAMPA) .

Q. What advanced synthetic methodologies enable enantioselective production of this compound?

- Chiral Catalysis : Employ Jacobsen’s thiourea catalysts for asymmetric reductive amination, achieving >90% ee. Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column) .

- Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) in biphasic systems to resolve racemic intermediates. Optimize solvent mixtures (hexane:isopropanol) for high enantioselectivity .

Q. How do steric and electronic properties influence its reactivity in nucleophilic substitutions?

- Steric Effects : The 3,3-dimethyl group hinders SN2 reactions at C2. Use bulky leaving groups (e.g., mesylates) to favor SN1 mechanisms in polar aprotic solvents (DMF, DMSO) .

- Electronic Effects : The methylamino group’s electron-donating nature deactivates the hydroxyl group toward acylation. Activate via protonation (HCl in THF) to enhance reactivity with acetyl chloride .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- HPLC-MS/MS : Use a C18 column (2.6 µm particles) with 0.1% formic acid in water/acetonitrile gradients. Detect impurities (e.g., dimeric byproducts) via multiple reaction monitoring (MRM) .

- Limits of Detection (LOD) : Achieve sub-ppm sensitivity using isotope-labeled internal standards (e.g., ¹³C-methylamino analogs) to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。